N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Overview
Description
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by the presence of dichlorophenyl and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a nucleophilic substitution reaction. For example, 2,3-dichloroaniline can react with 2-chloroacetyl chloride in the presence of a base to form N-(2,3-dichlorophenyl)-2-chloroacetamide.
Introduction of the Pyridinyl Group: The intermediate is then reacted with 5-(trifluoromethyl)pyridine-2-thiol under suitable conditions to introduce the pyridinyl group. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-{[4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-3-yl]sulfanyl}acetamide
- N-(2,4-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Uniqueness
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the dichlorophenyl and trifluoromethylpyridinyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-9-2-1-3-10(13(9)16)21-11(22)7-23-12-5-4-8(6-20-12)14(17,18)19/h1-6H,7H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVPLVHPUNCNAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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